molecular formula C14H15NO4 B8748145 4-Cyano-4-phenylheptanedioic acid CAS No. 37563-99-8

4-Cyano-4-phenylheptanedioic acid

Cat. No.: B8748145
CAS No.: 37563-99-8
M. Wt: 261.27 g/mol
InChI Key: GGMMIMNCDHPFQT-UHFFFAOYSA-N
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Description

4-Cyano-4-phenylheptanedioic acid is a dicarboxylic acid derivative with a heptanedioic acid backbone (seven-carbon chain), substituted at the 4th position by a cyano (-CN) and a phenyl (-C₆H₅) group. This structure confers unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing cyano group and increased lipophilicity from the aromatic phenyl moiety.

Properties

CAS No.

37563-99-8

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

4-cyano-4-phenylheptanedioic acid

InChI

InChI=1S/C14H15NO4/c15-10-14(8-6-12(16)17,9-7-13(18)19)11-4-2-1-3-5-11/h1-5H,6-9H2,(H,16,17)(H,18,19)

InChI Key

GGMMIMNCDHPFQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents and chain length, influencing their reactivity, solubility, and biological activity. Key examples include:

Table 1: Comparison of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Trends pKa (Inferred) Applications
4-Cyano-4-phenylheptanedioic acid C₁₄H₁₅NO₄ ~261.28 -CN, -C₆H₅ Moderate in polar solvents ~2.5–3.5 Research intermediates, potential APIs*
4-Acetyl-4-methylheptanedioic acid C₁₀H₁₆O₅ 216.10 -COCH₃, -CH₃ Higher in organic phases ~3.8–4.5 Polymer synthesis, catalysis
4-Hydroxy-5-(4'-sulfooxyphenyl)pentanoic acid C₁₁H₁₂O₈S ~304.27 -OH, -OSO₃H, -C₆H₄ High in aqueous media ~1.5–2.5 Biochemical assays, sulfation studies
(4-Bromophenyl)(4-Boc-diazepanyl)acetic acid C₁₈H₂₄BrN₃O₄ 434.31 -Br, -Boc-protected diazepane Low in water ~4.0–4.8 Drug discovery (kinase inhibitors)

*APIs: Active Pharmaceutical Ingredients

Key Observations :

  • Electron-Withdrawing Groups: The cyano group in the target compound enhances acidity (lower pKa) compared to acetyl (-COCH₃) or methyl (-CH₃) substituents, which are less electron-withdrawing .
  • Solubility : The sulfated analog () exhibits high water solubility due to the polar -OSO₃H group, whereas the phenyl and bromophenyl derivatives show preference for organic solvents .
  • Biological Interactions : Aromatic substituents (e.g., phenyl, bromophenyl) facilitate π-π stacking in biological targets, making such compounds candidates for drug development .

Stability and Reactivity

  • The cyano group may confer greater thermal stability compared to esters or sulfates, which are prone to hydrolysis. However, the phenyl group could increase susceptibility to oxidative degradation.
  • In contrast, the Boc-protected diazepane analog () demonstrates stability in acidic conditions due to its protective group, highlighting the role of substituents in modulating reactivity .

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